molecular formula C24H23FN2O4 B2819830 5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021258-03-6

5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No. B2819830
CAS RN: 1021258-03-6
M. Wt: 422.456
InChI Key: ASKSJZXJVWLTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 and has gained popularity as a research chemical. FUB-PB22 is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. FUB-PB22 has been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on understanding their chemical synthesis and properties. For example, studies have explored the synthesis of piperazine derivatives and their potential applications due to their unique structural features. Such compounds have been investigated for their potential in creating new materials or as intermediates in the synthesis of more complex molecules (Blake, Porter, & Sammes, 1972).

Potential Biological Activities

Compounds containing piperazine and pyranone structures have been synthesized and evaluated for their biological activities, including antimicrobial, antituberculosis, and anticancer properties. For instance, fluoro-substituted benzopyran derivatives have been tested for anti-lung cancer activity, indicating the potential of such compounds in therapeutic applications (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Receptor Binding and Pharmacological Potential

Fluorobenzyl and piperazine components in a compound's structure can contribute to significant biological activity, including binding affinity to various receptors such as dopamine and serotonin receptors. This has implications for the development of pharmaceuticals for treating disorders like depression, schizophrenia, and other CNS disorders (Brea et al., 2002).

Antimicrobial and Antituberculosis Activity

The piperazine moiety, in particular, is a common feature in molecules investigated for antimicrobial and antituberculosis activities. Thiazole-aminopiperidine hybrids, for instance, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of such structures in developing new antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(3-methylphenyl)piperazine-1-carbonyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-17-3-2-4-20(13-17)26-9-11-27(12-10-26)24(29)22-14-21(28)23(16-31-22)30-15-18-5-7-19(25)8-6-18/h2-8,13-14,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKSJZXJVWLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

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